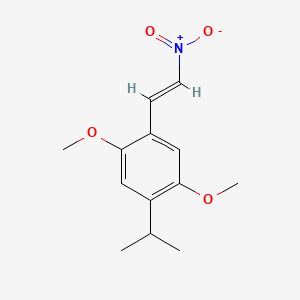
1-Isopropyl-2,5-dimethoxy-4-(2-nitrovinyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-2,5-dimethoxy-4-(2-nitrovinyl)benzene is an organic compound primarily used in scientific research. It is a derivative of benzene, featuring isopropyl, dimethoxy, and nitrovinyl functional groups. This compound is not intended for human therapeutic use, drug development, or other commercial applications .
Preparation Methods
The synthesis of 1-Isopropyl-2,5-dimethoxy-4-(2-nitrovinyl)benzene typically involves electrophilic aromatic substitution reactions. The process can be broken down into two main steps:
Formation of the Electrophile: The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate.
Proton Removal: A proton is removed from this intermediate, yielding the substituted benzene ring.
Chemical Reactions Analysis
1-Isopropyl-2,5-dimethoxy-4-(2-nitrovinyl)benzene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Isopropyl-2,5-dimethoxy-4-(2-nitrovinyl)benzene is used in various scientific research applications, including:
Chemistry: It is used as a reference material and in the study of electrophilic aromatic substitution reactions.
Biology: It is used in research to understand the effects of various functional groups on biological systems.
Medicine: It is used in preclinical studies to investigate potential therapeutic effects.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-Isopropyl-2,5-dimethoxy-4-(2-nitrovinyl)benzene exerts its effects involves electrophilic aromatic substitution. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second step, a proton is removed from this intermediate, yielding the substituted benzene ring .
Comparison with Similar Compounds
1-Isopropyl-2,5-dimethoxy-4-(2-nitrovinyl)benzene can be compared with other similar compounds, such as:
1-Isopropyl-2,5-dimethoxybenzene: Lacks the nitrovinyl group, making it less reactive in certain chemical reactions.
2,5-Dimethoxy-4-(2-nitrovinyl)benzene: Lacks the isopropyl group, affecting its physical and chemical properties.
1-Isopropyl-4-(2-nitrovinyl)benzene: Lacks the dimethoxy groups, altering its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and properties .
Properties
Molecular Formula |
C13H17NO4 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
1,4-dimethoxy-2-[(E)-2-nitroethenyl]-5-propan-2-ylbenzene |
InChI |
InChI=1S/C13H17NO4/c1-9(2)11-8-12(17-3)10(5-6-14(15)16)7-13(11)18-4/h5-9H,1-4H3/b6-5+ |
InChI Key |
IWRBCCIZXQRUBY-AATRIKPKSA-N |
Isomeric SMILES |
CC(C)C1=C(C=C(C(=C1)OC)/C=C/[N+](=O)[O-])OC |
Canonical SMILES |
CC(C)C1=C(C=C(C(=C1)OC)C=C[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















